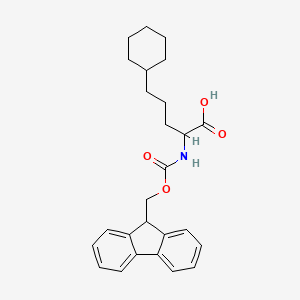

(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

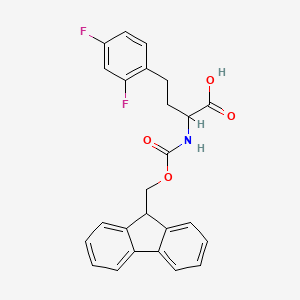

L'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque est un dérivé d'acides aminés, spécifiquement modifié avec le groupe fluorenylméthyloxycarbonyle (Fmoc). Ce composé est couramment utilisé dans la synthèse peptidique, en particulier dans la méthode de synthèse peptidique en phase solide (SPPS). Le groupe Fmoc sert de groupe protecteur pour la fonction amine, permettant des réactions sélectives lors de l'assemblage des peptides.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque implique généralement la protection du groupe amine avec le groupe Fmoc. Cela peut être réalisé en faisant réagir l'acide aminé avec le chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) en présence d'une base comme la diisopropyléthylamine (DIPEA). La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane (DCM) ou le diméthylformamide (DMF) à température ambiante .

Méthodes de production industrielle

Dans les milieux industriels, la production d'acides aminés protégés par Fmoc utilise souvent des synthétiseurs peptidiques automatisés. Ces machines facilitent les cycles répétitifs de déprotection et de couplage nécessaires à la synthèse peptidique. L'utilisation de supports en phase solide, tels que les résines, permet une synthèse et une purification efficaces des peptides souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque subit plusieurs types de réactions chimiques, notamment :

Déprotection : Le groupe Fmoc peut être éliminé à l'aide d'une base comme la pipéridine, ce qui donne l'acide aminé libre.

Couplage : Le groupe amine peut réagir avec des acides carboxyliques ou des esters activés pour former des liaisons peptidiques.

Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes dans la synthèse peptidique.

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions sont des peptides avec des séquences spécifiques, où l'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque est incorporé aux positions souhaitées.

Applications de la recherche scientifique

L'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il est utilisé dans la synthèse de peptides et de protéines complexes.

Biologie : Les chercheurs l'utilisent pour étudier les interactions protéine-protéine et les fonctions enzymatiques.

Médecine : Il est utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Industrie : Le composé est utilisé dans la production de peptides synthétiques pour diverses applications, notamment le diagnostic et la biotechnologie

Mécanisme d'action

La fonction principale de l'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque est de servir de bloc de construction dans la synthèse peptidique. Le groupe Fmoc protège le groupe amine pendant le processus de synthèse, empêchant les réactions secondaires indésirables. Lors de la déprotection, le groupe amine libre peut participer à la formation de liaisons peptidiques, ce qui permet l'assemblage séquentiel des peptides .

Applications De Recherche Scientifique

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: Researchers use it to study protein-protein interactions and enzyme functions.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of synthetic peptides for various applications, including diagnostics and biotechnology

Mécanisme D'action

The primary function of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

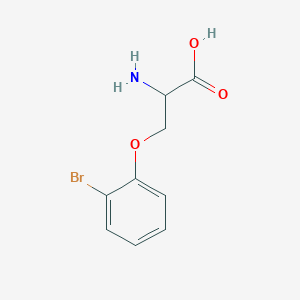

Comparaison Avec Des Composés Similaires

Composés similaires

Acides aminés protégés par Fmoc : Ceux-ci comprennent d'autres dérivés protégés par Fmoc comme la Fmoc-phénylalanine et la Fmoc-lysine.

Acides aminés protégés par Boc : Ceux-ci utilisent le groupe tert-butyloxycarbonyle (Boc) comme groupe protecteur au lieu du Fmoc.

Unicité

L'acide Fmoc-(S)-2-amino-5-cyclohexylpentanoïque est unique en raison de sa structure spécifique, qui comprend un groupe cyclohexyle. Cela confère des propriétés stériques et hydrophobes distinctes, ce qui le rend précieux pour la synthèse de peptides présentant des caractéristiques conformationnelles et fonctionnelles spécifiques .

Propriétés

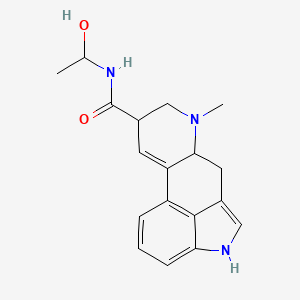

Formule moléculaire |

C26H31NO4 |

|---|---|

Poids moléculaire |

421.5 g/mol |

Nom IUPAC |

5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29) |

Clé InChI |

YDXWZVLKKWJUMU-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)

![disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynyl-4,5-dihydropurin-3-yl]propyl phosphate](/img/structure/B12303977.png)

![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)

![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)

![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)

![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)

![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)